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For Researchers, Scientists, and Drug Development Professionals

Abstract
Diallylcarbamyl chloride is a reactive chemical intermediate of significant interest in organic

synthesis, particularly for the introduction of the diallylcarbamoyl moiety, a functional group with

latent reactivity in its allyl groups. A thorough understanding of its structural and electronic

properties through spectroscopic analysis is paramount for its effective utilization and for quality

control. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data for diallylcarbamyl chloride. In the

absence of publicly available experimental spectra, this guide leverages predictive models and

comparative data from analogous structures to offer a robust characterization.

Introduction
Diallylcarbamyl chloride, with the chemical formula C₇H₁₀ClNO and CAS number 25761-72-

2, belongs to the class of carbamoyl chlorides. These compounds are characterized by a

carbonyl group bonded to both a chlorine atom and a nitrogen atom. The presence of the two

allyl groups on the nitrogen atom of diallylcarbamyl chloride provides unique opportunities for

subsequent chemical transformations, making it a versatile building block in the synthesis of

complex molecules, including potential pharmaceutical agents and agrochemicals.

Accurate spectroscopic characterization is a cornerstone of modern chemical research,

enabling unambiguous structure elucidation and purity assessment. This document serves as a
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detailed technical resource on the expected spectroscopic signatures of diallylcarbamyl
chloride.

Molecular Structure and Key Features
A clear understanding of the molecular structure is essential for interpreting spectroscopic data.

The structure of diallylcarbamyl chloride is presented below.

Figure 1: Chemical structure of Diallylcarbamyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Spectroscopy
Theoretical Basis: The ¹H NMR spectrum of diallylcarbamyl chloride is expected to show

distinct signals for the protons of the two equivalent allyl groups. The chemical shifts are

influenced by the electronegativity of the neighboring nitrogen and carbonyl group, and the

vinyl protons will exhibit characteristic splitting patterns due to coupling with adjacent protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~5.90 - 5.80 m 2H -CH=CH₂

~5.30 - 5.20 m 4H -CH=CH₂

~4.10 d 4H N-CH₂-

Interpretation:

The downfield multiplet between 5.90 and 5.80 ppm is assigned to the methine protons of

the vinyl groups.

The multiplet between 5.30 and 5.20 ppm corresponds to the terminal vinyl protons.
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The doublet at approximately 4.10 ppm is attributed to the methylene protons adjacent to the

nitrogen atom. The coupling to the adjacent vinyl proton results in a doublet.

¹³C NMR Spectroscopy
Theoretical Basis: The ¹³C NMR spectrum will provide information on the different carbon

environments within the molecule. The carbonyl carbon is expected to be significantly

downfield due to the deshielding effects of the attached oxygen, nitrogen, and chlorine atoms.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm) Assignment

~165 C=O

~132 -CH=CH₂

~118 -CH=CH₂

~50 N-CH₂-

Interpretation:

The signal at approximately 165 ppm is characteristic of a carbamoyl chloride carbonyl

carbon.

The signals around 132 ppm and 118 ppm are assigned to the vinyl carbons.

The peak at approximately 50 ppm corresponds to the methylene carbons attached to the

nitrogen.

Experimental Protocol for NMR Data Acquisition:

Sample Preparation: Dissolve approximately 10-20 mg of diallylcarbamyl chloride in 0.5-

0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal

standard.

Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1587701?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587701?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR Acquisition:

Set the spectral width to cover the range of 0-12 ppm.

Use a 30-degree pulse angle.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Set the spectral width to cover the range of 0-200 ppm.

Use a proton-decoupled pulse sequence.

Employ a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of

quaternary carbons.

Acquire a larger number of scans (e.g., 1024 or more) to obtain adequate signal intensity.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction.

Infrared (IR) Spectroscopy
Theoretical Basis: IR spectroscopy identifies the functional groups present in a molecule based

on the absorption of infrared radiation at specific vibrational frequencies. The most prominent

feature in the IR spectrum of diallylcarbamyl chloride is expected to be the strong absorption

from the carbonyl (C=O) stretching vibration.

Predicted IR Data:
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Wavenumber (cm⁻¹) Intensity Assignment

~3080 Medium =C-H stretch

~2980, ~2920 Medium C-H stretch (aliphatic)

~1730 Strong
C=O stretch (carbamoyl

chloride)

~1645 Medium C=C stretch

~1420 Medium CH₂ scissoring

~990, ~920 Strong =C-H bend (out-of-plane)

~750 Strong C-Cl stretch

Interpretation:

The very strong absorption band around 1730 cm⁻¹ is a definitive indicator of the carbonyl

group in the carbamoyl chloride functionality.

The bands in the 3100-3000 cm⁻¹ region are characteristic of the C-H stretching vibrations of

the vinyl groups.

The absorptions around 1645 cm⁻¹ correspond to the C=C stretching of the allyl groups.

The strong bands in the 1000-900 cm⁻¹ region are due to the out-of-plane bending of the

vinyl C-H bonds.

The C-Cl stretch is expected to appear in the fingerprint region, typically around 750 cm⁻¹.

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR):

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean.

Background Scan: Record a background spectrum of the empty ATR accessory.

Sample Application: Place a small drop of neat diallylcarbamyl chloride liquid directly onto

the ATR crystal.
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Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-

add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Processing: The software will automatically perform a background subtraction to

generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Theoretical Basis: Mass spectrometry provides information about the molecular weight and

fragmentation pattern of a compound. For diallylcarbamyl chloride, electron ionization (EI)

would likely lead to the loss of the chlorine atom and fragmentation of the allyl groups.

Predicted Mass Spectrum Data (Electron Ionization - EI):

m/z Relative Intensity Assignment

159/161 Low
[M]⁺ (Molecular ion, with ³⁵Cl/

³⁷Cl isotope pattern)

124 Moderate [M - Cl]⁺

83 High [M - Cl - C₃H₄]⁺

41 Very High [C₃H₅]⁺ (Allyl cation)

Interpretation:

The molecular ion peak ([M]⁺) would be observed at m/z 159 and 161 with an approximate

3:1 intensity ratio, which is characteristic of a compound containing one chlorine atom.

A significant peak at m/z 124 would result from the loss of the chlorine radical.

The base peak is predicted to be at m/z 41, corresponding to the stable allyl cation.

Another prominent fragment at m/z 83 could arise from the loss of a propene molecule from

the [M - Cl]⁺ fragment.

Experimental Protocol for MS Data Acquisition (Electron Ionization - EI):
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Sample Introduction: Introduce a dilute solution of diallylcarbamyl chloride in a volatile

organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct

insertion probe or through a gas chromatograph (GC-MS).

Ionization: Use a standard electron ionization energy of 70 eV.

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and

fragments (e.g., m/z 30-200).

Data Acquisition: Acquire the mass spectrum.

Spectroscopic Analysis Workflow

Diallylcarbamyl Chloride Sample

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy
(ATR)

Mass Spectrometry
(EI)

Spectroscopic Data
(Chemical Shifts, Frequencies, m/z)

Structural Elucidation

Click to download full resolution via product page

Figure 2: A generalized workflow for the spectroscopic analysis of diallylcarbamyl chloride.

Conclusion
This technical guide provides a comprehensive overview of the expected NMR, IR, and MS

spectroscopic data for diallylcarbamyl chloride. While based on predictive models and

analysis of analogous compounds, the information presented offers a solid foundation for

researchers and scientists working with this reactive intermediate. The detailed protocols and

interpretations will aid in the identification, characterization, and quality control of

diallylcarbamyl chloride in a laboratory setting. Experimental verification of this data is

encouraged to further solidify our understanding of this important chemical building block.
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To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of Diallylcarbamyl Chloride]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1587701#diallylcarbamyl-chloride-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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